4-甲酰基嘧啶-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

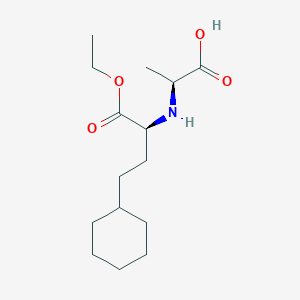

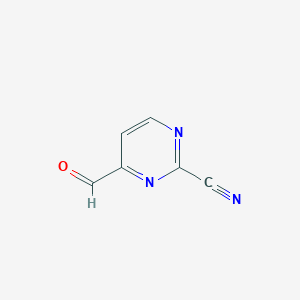

The compound 4-Formylpyrimidine-2-carbonitrile is a chemical species that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). Although the provided papers do not directly discuss 4-Formylpyrimidine-2-carbonitrile, they do provide insights into the chemistry of related pyrimidine derivatives, which can be useful in understanding the behavior and properties of 4-Formylpyrimidine-2-carbonitrile.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. The first paper discusses a one-step synthesis of aminopyrimidines from benzopyrans, which are related to pyrimidine derivatives. The synthesis involves the loss of benzonitrile from the C2 position of the pyrimidine ring, which could be relevant when considering the synthesis of 4-Formylpyrimidine-2-carbonitrile .

Molecular Structure Analysis

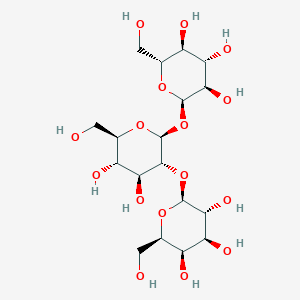

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The first paper provides computational studies, including semiempirical and ab initio calculations, which suggest a distorted geometry for the synthesized aminopyrimidines, indicating that the rings are not coplanar . This information could be extrapolated to 4-Formylpyrimidine-2-carbonitrile, suggesting that it may also exhibit a non-planar structure.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary depending on the substituents attached to the ring. The first paper does not provide specific reactions for 4-Formylpyrimidine-2-carbonitrile, but the synthesis of related compounds suggests that the pyrimidine ring can undergo transformations such as the loss of benzonitrile . This could imply that 4-Formylpyrimidine-2-carbonitrile may participate in similar reactions where the formyl group could be involved in condensation or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. The second paper discusses the structural, spectroscopic, and optical properties of a chlorinated nitropyridine derivative, which provides insights into the behavior of pyrimidine derivatives in the solid state and in solution . While the paper does not directly address 4-Formylpyrimidine-2-carbonitrile, the methods and findings could be relevant for studying its properties, such as crystallization behavior, spectroscopic characteristics, and solvency effects on emission spectra.

科学研究应用

嘧啶衍生物的合成

4-甲酰基嘧啶-2-腈在嘧啶衍生物的合成中起着至关重要的作用。研究表明了合成这些衍生物的各种方法,这些衍生物由于其潜在的生物活性而在药物研究中具有重要意义。例如,一项研究表明通过一锅反应合成吡唑并[3,4-d]嘧啶衍生物,使用 4-氨基-6-芳基-2-苯基嘧啶-5-腈衍生物,该衍生物显示出抗菌活性 (Rostamizadeh et al., 2013)。此外,新颖的 4-苯磺酰胺基-6-芳基-2-苯基嘧啶-5-腈衍生物被合成用于药物开发中的潜在应用 (Aryan, Nojavan, & Sadeghi, 2015).

绿色化学方法

最近的研究集中在开发用于合成嘧啶衍生物的环保且高效的方法。一个值得注意的例子是使用微波辅助合成方案来制备嘧啶核的席夫碱类似物,它们以其药理活性(例如抗菌和抗癌特性)而著称 (Karati, Mahadik, & Kumar, 2022).

抗菌应用

几项研究合成了嘧啶衍生物以探索其抗菌特性。例如,衍生自 4-氨基嘧啶-5-腈的取代的-N-(5-氰基嘧啶-4-基)苯甲酰胺显示出显着的抗菌活性 (Lavanya et al., 2010)。此外,新颖的 6-苯基-2,4-二取代嘧啶-5-腈被合成作为潜在的抗菌剂,显示出显着的抗菌活性,特别是对革兰氏阳性菌 (Al-Abdullah et al., 2011).

抗结核剂

对抗结核剂的研究也纳入了嘧啶-5-腈衍生物。一项专注于合成富氟嘧啶-5-腈的研究评估了它们对结核分枝杆菌的活性,结果表明一些化合物对这种病原体表现出有希望的活性 (Kapadiya et al., 2022).

抗氧化和抗肿瘤评估

嘧啶衍生物因其抗氧化和抗肿瘤活性而受到研究。例如,由 4-(苯并[d][1,3]二氧杂环-5-基)-2-肼基-6-氧代-1,6-二氢嘧啶-5-腈合成的含嘧啶的新型杂环化合物显示出有效的抗氧化活性 (Salem & Errayes, 2016)。此外,新型嘧啶酮衍生物对各种癌细胞系表现出有希望的抗癌活性 (Taher & Helwa, 2012).

属性

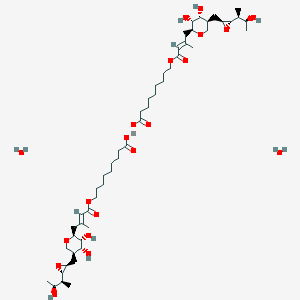

IUPAC Name |

4-formylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBODRILYHJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylpyrimidine-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。